Human H4R Binding Affinity Positions Toreforant Between JNJ-28307474 and JNJ-39758979
Toreforant exhibits a Ki of 8.4 ± 2.2 nM at the recombinant human H4 receptor, placing its affinity between the higher-affinity antagonist JNJ-28307474 (Ki = 4.9 nM) and the lower-affinity clinical candidate JNJ-39758979 (Ki = 12.5 ± 2.6 nM) [1][2]. The 1.7-fold difference from JNJ-28307474 and the 1.5-fold difference from JNJ-39758979, while modest, correspond to measurably distinct functional antagonism profiles in human eosinophil shape-change assays, where Toreforant produces a rightward shift in the histamine dose–response curve with a calculated pA₂ of approximately 7.5 .
| Evidence Dimension | Binding affinity (Ki) at recombinant human histamine H4 receptor |
|---|---|
| Target Compound Data | Ki = 8.4 ± 2.2 nM (Toreforant free base; corresponds to JNJ-38518168) [1] |
| Comparator Or Baseline | JNJ-28307474: Ki = 4.9 nM [2]; JNJ-39758979: Ki = 12.5 ± 2.6 nM [2] |
| Quantified Difference | Toreforant is 1.7-fold less potent than JNJ-28307474 and 1.5-fold more potent than JNJ-39758979 at the human H4R. |
| Conditions | Radioligand displacement assay using [³H]-histamine at recombinant human H4 receptor expressed in mammalian cells (SK-N-MC or COS-7 membranes); data aggregated from ChEMBL and GtoPdb [2]. |
Why This Matters
Selecting an H4R antagonist with defined binding affinity is critical for dose-response study design; Toreforant occupies a mid-range affinity level that allows investigators to differentiate binding-driven from tissue-distribution–driven pharmacological effects.
- [1] Thurmond RL, Chen B, Dunford PJ, Eckert WA, Karlsson L, La D, et al. Pharmacology and Clinical Activity of Toreforant, a Histamine H4 Receptor Antagonist. Ann Pharmacol Pharm. 2017; 2(1): 1013. View Source
- [2] GtoPdb/ChEMBL Ligand Activity Charts — Toreforant (Ligand ID: 9276) and JNJ-39758979 (Ligand ID: 8984). Available at: https://www.guidetoimmunopharmacology.org/GRAC/LigandActivityRangeVisForward?ligandId=9276 View Source
